

2-Cyano-3-hydroxyquinoline: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 2-Cyano-3-hydroxyquinoline

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Cyano-3-hydroxyquinoline is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a variety of functionalized quinoline derivatives. Its unique combination of a nitrile, a hydroxyl group, and a quinoline core allows for diverse chemical transformations, making it a precursor to compounds with potential applications in medicinal chemistry and materials science. This document provides a detailed overview of its synthesis, characterization, and applications, including experimental protocols and data.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold is crucial for the development of new therapeutic agents. **2-Cyano-3-hydroxyquinoline**, with its reactive cyano and hydroxyl groups, offers multiple avenues for

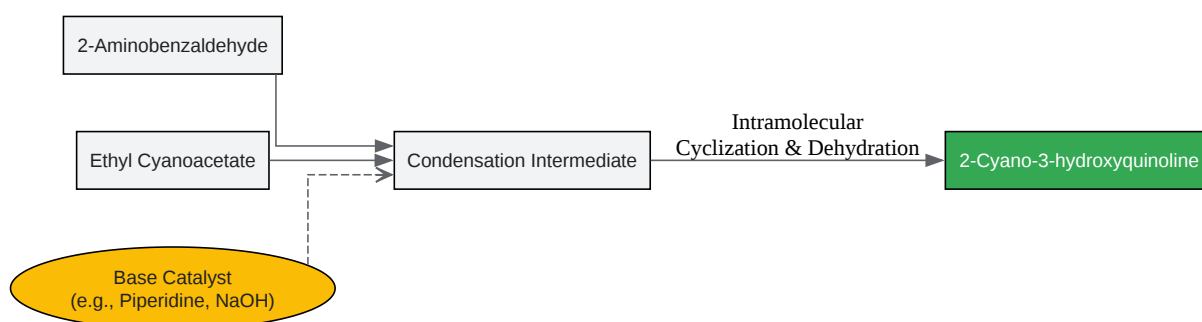
structural modification, enabling the synthesis of diverse libraries of quinoline-based compounds for drug discovery and other applications.

Synthesis of 2-Cyano-3-hydroxyquinoline

A plausible and efficient method for the synthesis of **2-Cyano-3-hydroxyquinoline** is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group, such as ethyl cyanoacetate.

[1][2]

Logical Workflow for Friedländer Synthesis



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Caption: Friedländer synthesis of **2-Cyano-3-hydroxyquinoline**.

Experimental Protocol: Synthesis via Friedländer Annulation

Materials:

- 2-Aminobenzaldehyde
- Ethyl cyanoacetate

- Piperidine (catalyst)
- Ethanol (solvent)
- Hydrochloric acid (for acidification)
- Distilled water

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol.
- Add a catalytic amount of piperidine (0.1 eq) to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.
- Dissolve the residue in a minimal amount of hot ethanol and acidify with dilute hydrochloric acid.
- Cool the solution in an ice bath to precipitate the product.
- Filter the solid product, wash with cold water, and dry under vacuum to afford **2-Cyano-3-hydroxyquinoline**.

Note: This is a generalized protocol based on the principles of the Friedländer synthesis.^{[1][2]} Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve higher yields.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical properties of **2-Cyano-3-hydroxyquinoline**.

Property	Value	Reference
CAS Number	15462-43-8	[3]
Molecular Formula	C ₁₀ H ₆ N ₂ O	[3]
Molecular Weight	170.17 g/mol	[3]
Appearance	Expected to be a solid	
Melting Point	Not explicitly found in searches	
Boiling Point	389.3 °C at 760 mmHg (Predicted)	[3]
Refractive Index	1.702 (Predicted)	[3]

Spectroscopic Data (Reference Data for Similar Compounds):

While specific spectra for **2-Cyano-3-hydroxyquinoline** were not found, data for structurally related compounds can provide expected characteristic signals:

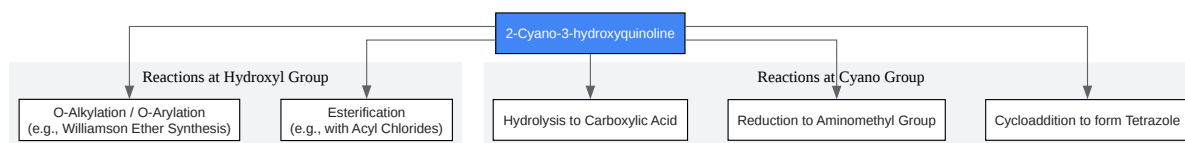
- FT-IR (KBr, cm⁻¹): A study on 4-hydroxy-3-cyano-7-chloro-quinoline reported characteristic vibrational bands. For **2-Cyano-3-hydroxyquinoline**, one would expect to see:
 - ~3400-3200 cm⁻¹ (O-H stretching)
 - ~2230-2210 cm⁻¹ (C≡N stretching)
 - ~1620-1580 cm⁻¹ (C=N and C=C stretching of the quinoline ring)[4]
- ¹H NMR: Proton NMR spectra of quinoline derivatives typically show signals in the aromatic region (δ 7.0-9.0 ppm). The proton on the C4 position is expected to be a singlet. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.[5]
- ¹³C NMR: The carbon spectrum would show signals for the nine carbons of the quinoline ring and the carbon of the cyano group. The cyano carbon typically appears around δ 115-120 ppm. Aromatic carbons will resonate in the δ 110-160 ppm region.[6]

- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) at $m/z = 170$, corresponding to the molecular weight of the compound.

Applications as a Synthetic Intermediate

The reactivity of the cyano and hydroxyl groups makes **2-Cyano-3-hydroxyquinoline** a versatile intermediate for the synthesis of more complex quinoline derivatives.

Potential Synthetic Transformations



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Caption: Potential synthetic pathways from **2-Cyano-3-hydroxyquinoline**.

Experimental Protocol: O-Alkylation of 2-Cyano-3-hydroxyquinoline

This protocol describes a general procedure for the synthesis of 3-alkoxy-2-cyanoquinoline derivatives.

Materials:

- **2-Cyano-3-hydroxyquinoline**
- Alkyl halide (e.g., methyl iodide, ethyl bromide)
- Potassium carbonate (base)
- Acetone or Dimethylformamide (DMF) (solvent)

Procedure:

- To a solution of **2-Cyano-3-hydroxyquinoline** (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 50-60 °C and monitor its progress by TLC.
- Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-alkoxy-2-cyanoquinoline.

Potential in Drug Development

While specific biological activities for derivatives of **2-Cyano-3-hydroxyquinoline** are not extensively documented in the searched literature, the quinoline scaffold is a well-established pharmacophore. The functional groups of **2-Cyano-3-hydroxyquinoline** allow for the introduction of various pharmacophoric features, potentially leading to the discovery of novel bioactive molecules. For instance, the cyano group can be a key interaction point with biological targets, and the hydroxyl group provides a handle for improving solubility and introducing further diversity.^{[7][8]}

Conclusion

2-Cyano-3-hydroxyquinoline is a promising and versatile intermediate in organic synthesis. The probable ease of its synthesis via the Friedländer reaction, combined with the reactivity of its functional groups, makes it a valuable starting material for the construction of a wide range of substituted quinolines. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully realize its potential in medicinal chemistry and materials science.

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- To cite this document: BenchChem. [2-Cyano-3-hydroxyquinoline: A Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095622#2-cyano-3-hydroxyquinoline-as-an-intermediate-in-organic-synthesis]

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